molecular formula C26H45NO15 B605149 Acid-PEG9-NHS ester CAS No. 1895916-27-4

Acid-PEG9-NHS ester

Cat. No.: B605149
CAS No.: 1895916-27-4
M. Wt: 611.64
InChI Key: BJOKQEMLFQBOQZ-UHFFFAOYSA-N
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Description

Acid-PEG9-NHS ester is a polyethylene glycol (PEG) derivative containing a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Analysis

Biochemical Properties

Acid-PEG9-NHS ester plays a significant role in biochemical reactions. It interacts with primary amine groups in the presence of activators to form a stable amide bond . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the NHS ester group present in the this compound, which can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-cleavable linker, suggesting that it may have long-term stability in both in vitro and in vivo studies .

Metabolic Pathways

Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .

Subcellular Localization

Given its role in the synthesis of PROTACs, it may be localized to areas of the cell where the ubiquitin-proteasome system is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG9-NHS ester typically involves the reaction of a PEG derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Mechanism of Action

The mechanism of action of Acid-PEG9-NHS ester involves the formation of a stable amide bond between the NHS ester and primary amines. This reaction is facilitated by the presence of a coupling agent, which activates the carboxylic acid group, allowing it to react with the amine group. The PEG spacer provides increased solubility and stability to the conjugated molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOKQEMLFQBOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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